Minociclina

Descripción general

Descripción

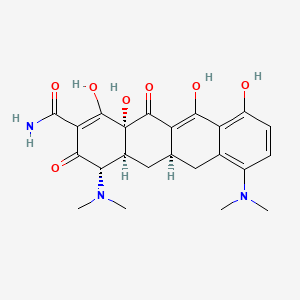

La minociclina es un antibiótico de tetraciclina de segunda generación que se utiliza ampliamente para tratar una variedad de infecciones bacterianas. Fue descrita por primera vez en la literatura en 1966 y recibió la aprobación de la FDA el 30 de junio de 1971 . La this compound es conocida por su actividad antibacteriana de amplio espectro contra bacterias grampositivas y gramnegativas . Se utiliza comúnmente para tratar afecciones como el acné, la neumonía y ciertos tipos de artritis .

Aplicaciones Científicas De Investigación

La minociclina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y reacciones de los antibióticos de tetraciclina.

Biología: La this compound se utiliza para estudiar los mecanismos de resistencia bacteriana y los efectos de los antibióticos en las células bacterianas.

Medicina: Se utiliza para tratar infecciones bacterianas, acné y artritis reumatoide. .

Mecanismo De Acción

La minociclina funciona inhibiendo el crecimiento y la reproducción de las bacterias. Interfiere con el proceso de síntesis de proteínas dentro de las células bacterianas uniéndose a la subunidad ribosomal 30S e inhibiendo la ligación del aminoacil-tRNA . Esto evita que las bacterias se multipliquen y causen infección .

Análisis Bioquímico

Biochemical Properties

Minocycline exerts its antibacterial action by attaching to the smaller subunit of prokaryotic ribosome (30S) and inhibiting the translation process . It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to chelate metal ions, particularly calcium and magnesium . This chelation disrupts the function of these biomolecules, leading to the inhibition of bacterial growth .

Cellular Effects

Minocycline has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce microglial activation, monocyte infiltration, and hippocampal neuronal loss . It also influences cell function by modulating cytokine gene expression . Furthermore, minocycline has been shown to reduce fear misclassification and increase contextual learning, suggesting potential antidepressant actions .

Molecular Mechanism

Minocycline exerts its effects at the molecular level primarily through its ability to inhibit protein synthesis in bacteria. It prevents aminoacyl-tRNA from binding to the 30S subunit of the bacterial ribosome, thereby inhibiting the translation process . Additionally, minocycline has anti-apoptotic, anti-inflammatory, and anti-aggregatory effects, which are thought to contribute to its potential therapeutic effects in neurodegenerative disorders .

Temporal Effects in Laboratory Settings

The effects of minocycline change over time in laboratory settings. For instance, minocycline has been shown to have a profound acute effect on the microbiota diversity and composition, which is paralleled by the subsequent normalization of spinal cord injury-induced suppression of cytokines/chemokines . Furthermore, minocycline has been shown to reduce tissue damage and improve functional recovery following central nervous system injuries .

Dosage Effects in Animal Models

The effects of minocycline vary with different dosages in animal models. For instance, in the pilocarpine-induced status epilepticus rat model, reduced microglial activation, reduced production of IL-1ß and TNFα, and prevention of neuronal cell loss were observed after treatment with 45 mg/kg minocycline once daily for 14 days .

Metabolic Pathways

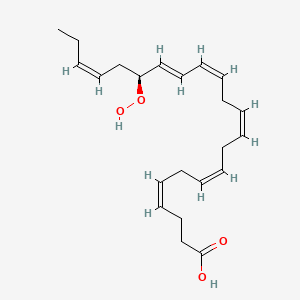

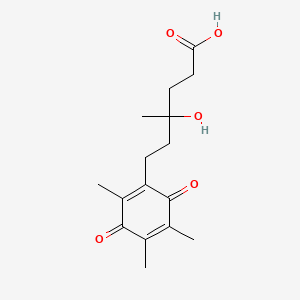

Minocycline is primarily metabolized to 9-hydroxyminocycline . It is also metabolized to two different N-demethylated metabolites . These metabolic pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

Minocycline is almost completely absorbed (95–100%), mainly in the stomach, duodenum, and jejunum . It shows excellent distribution due to its small size and high lipophilicity, allowing it to permeate across the blood-brain barrier and enter the CNS .

Subcellular Localization

The subcellular localization of minocycline is primarily within the cytoplasm of cells, given its mechanism of action involves binding to the 30S subunit of the bacterial ribosome located in the cytoplasm . Due to its lipophilic nature, it can also diffuse across cell membranes and localize in various cellular compartments .

Métodos De Preparación

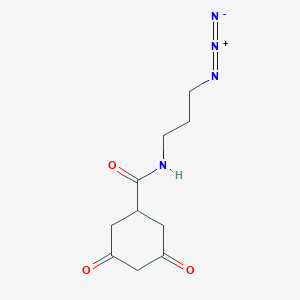

Rutas sintéticas y condiciones de reacción: La minociclina se sintetiza a partir de aureomicina desmetillada y dimetilamina. La reacción ocurre en un solvente de amina o un solvente de amida bajo la catálisis de un complejo de paladio . El proceso implica hidrogenación y deshidroxilación en un solvente de alcohol, incluido un ácido bajo la catálisis de un catalizador .

Métodos de producción industrial: La producción industrial de clorhidrato de this compound implica varios pasos:

- Preparación de Sanciclina a partir de Clorhidrato de Demeclociclina.

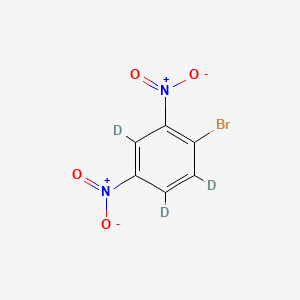

- Reacción de Sanciclina con N,N-iodosuccinimidas en condiciones fuertemente ácidas para producir 7-iodo Sanciclinas.

- Reacción de 7-iodo Sanciclinas con dimetilaminostannio trimetil en presencia de un catalizador complejo de paladio para producir clorhidrato de this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: La minociclina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de this compound.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en la estructura del anillo de tetraciclina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como yodo o bromo.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con propiedades antibacterianas modificadas .

Comparación Con Compuestos Similares

La minociclina a menudo se compara con otros antibióticos de tetraciclina como la doxiciclina. Tanto la this compound como la doxiciclina son antibióticos de tetraciclina de segunda generación con estructuras químicas similares y espectros antibacterianos comparables . la this compound tiene una mayor lipofilia, lo que le permite penetrar la barrera hematoencefálica de manera más eficaz . Esto hace que la this compound sea particularmente útil en el tratamiento de infecciones del sistema nervioso central y en la neurología experimental .

Compuestos similares:

Doxciciclina: Otro antibiótico de tetraciclina de segunda generación con propiedades antibacterianas similares.

Las propiedades únicas de la this compound, como su alta lipofilia y su capacidad para penetrar la barrera hematoencefálica, la convierten en un antibiótico valioso con diversas aplicaciones en medicina e investigación.

Propiedades

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTVPQUHLQBXQZ-KVUCHLLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13614-98-7 (mono-hydrochloride) | |

| Record name | Minocycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045033 | |

| Record name | Minocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 G IN ABOUT 60 ML H2O & ABOUT 70 ML ALC; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES; PRACTICALLY INSOL IN CHLOROFORM & ETHER /HYDROCHLORIDE/, In water, 52,000 mg/l at 25 °C. | |

| Record name | Minocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tetracyclines enter bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium. This allows tetracyclines into the periplasm where they dissociate, allowing the lipophilic tetracycline to diffuse into the bacterial cytoplasm. Tetracyclines prevent aminoacyl-tRNA from binding to the 30S ribosome, inhibiting protein synthesis., TETRACYCLINES ARE THOUGHT TO INHIBIT PROTEIN SYNTHESIS BY BINDING TO 30 S RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL TRNA TO MRNA-RIBOSOME COMPLEX. ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. /TETRACYCLINES/, ...IT IS POSSIBLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, PHOTOALLERGIC REACTIONS ARE BELIEVED TO RESULT FROM LIGHT ENERGY ACTING ON OR ALTERING DRUG & SKIN PROTEINS IN SUCH MANNER AS TO FORM AN ANTIGEN. THESE ERUPTIONS REQUIRE PREVIOUS CONTACT WITH OFFENDING SUBSTANCE, ARE NOT DOSE-RELATED, & EXHIBIT CROSS-SENSITIVITY WITH CHEM RELATED COMPD. /TETRACYCLINES/ | |

| Record name | Minocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BRIGHT YELLOW-ORANGE AMORPHOUS SOLID | |

CAS No. |

10118-90-8 | |

| Record name | Minocycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Minocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10118-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYY3R43WGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MINOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)

![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)